3-Hydrazino-4H-1,2,4-triazol-4-amine
Overview
Description
3-Hydrazino-4H-1,2,4-triazol-4-amine is a nitrogen-rich heterocyclic compound that belongs to the triazole family This compound is known for its unique chemical structure, which includes a triazole ring with hydrazino and amino substituents
Mechanism of Action
Target of Action
1,2,4-triazoles, a class of compounds to which this molecule belongs, are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the reaction of this compound may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular n–n oxidative coupling . This suggests that the compound could interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
It’s known that the compound is soluble in h2o and polar organic solvents , which could influence its absorption and distribution in the body
Result of Action
Based on the known biological activities of 1,2,4-triazoles , it’s plausible that this compound could induce a variety of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3-Hydrazino-4H-1,2,4-triazol-4-amine is known to be stable under ordinary conditions, but it’s hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it’s known that the compound irritates the eyes, respiratory system, and skin , suggesting that its action could be influenced by the physiological environment it’s introduced to.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 114.11 g/mol .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-4H-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with 4-amino-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 4-amino-1,2,4-triazole in a solvent such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino and hydrazino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, hydrazides, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-Hydrazino-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol
- 3-Amino-1,2,4-triazole
- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Hydrazino-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydrazinyl-1,2,4-triazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJADRZINPLZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982754 | |
Record name | 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-06-3 | |
Record name | 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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